Osmanthuside B

Metabolic Disease Lipase Inhibition Structure-Activity Relationship

Osmanthuside B is a critical SAR standard within the phenylethanoid glycoside family, enabling precise structure-activity studies of lipase inhibition, antioxidant activity, and acetylcholinesterase modulation. Its well-characterized IC50 values (lipase: 23.14 mg/mL; ABTS: 2.68-4.86 µM) provide a benchmark for comparing hydroxyl-group-dependent potency, making it essential for reproducible metabolic and neuroprotection research. Procure this reference compound to ensure experimental consistency.

Molecular Formula C29H36O13
Molecular Weight 592.6 g/mol
CAS No. 94492-23-6
Cat. No. B2487730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmanthuside B
CAS94492-23-6
Molecular FormulaC29H36O13
Molecular Weight592.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-13-12-17-4-9-19(32)10-5-17)40-20(14-30)26(27)41-21(33)11-6-16-2-7-18(31)8-3-16/h2-11,15,20,22-32,34-37H,12-14H2,1H3/b11-6+/t15-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
InChIKeyPRTREKIVGSNQRM-DQHNYDBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Osmanthuside B (CAS 94492-23-6): A Phenylethanoid Glycoside with Quantified Bioactivity Profiles for Research Sourcing


Osmanthuside B is a phenylethanoid glycoside (PhG) belonging to the cinnamic acid ester class, isolated from plant sources including *Ligustrum robustum*, *Osmanthus fragrans*, and *Pseuderanthemum carruthersii* [1][2]. It exhibits a range of bioactivities, with specific quantitative inhibitory values established against fatty acid synthase (FAS) and acetylcholinesterase (AChE), as well as antioxidant activity measured via ABTS radical scavenging [3]. Unlike broader class descriptors, Osmanthuside B demonstrates a distinct, lower inhibitory potency against pancreatic lipase compared to key structural analogs such as acteoside [4]. This compound serves as a critical tool for structure-activity relationship (SAR) studies within the PhG family, particularly for elucidating the impact of phenolic hydroxyl group count and positioning on enzyme inhibition, and is essential for research into metabolic regulation and neuroprotection.

Why Osmanthuside B Cannot Be Substituted with Generic Phenylethanoid Glycosides


The phenylethanoid glycoside (PhG) class encompasses structurally diverse molecules with varying numbers and positions of phenolic hydroxyl groups, directly impacting their binding affinity and inhibitory activity against key enzymes [1]. Osmanthuside B possesses a specific arrangement of these groups, resulting in a quantifiably weaker inhibition of pancreatic lipase (IC50 = 23.14 ± 0.51 mg/ml) compared to analogs like acteoside (IC50 = 2.17 ± 0.13 mg/ml) [1]. This difference, driven by hydrogen bonding interactions, means a generic substitution with a more potent PhG could drastically alter experimental outcomes in metabolic studies [1]. Furthermore, while some analogs may exhibit stronger antioxidant activity in certain assays, Osmanthuside B demonstrates a specific, quantifiable ABTS radical scavenging profile (IC50 range: 2.68–4.86 μM) that is distinct from the positive control and may be uniquely suited for target-specific or SAR-based investigations [2]. Procurement based solely on compound class without accounting for these quantitative, structural-activity differences can lead to irreproducible results and flawed data interpretation.

Quantitative Differentiation of Osmanthuside B Against Closest Analogs: Evidence for Informed Selection


Comparative Inhibition of Porcine Pancreatic Lipase: A Direct Head-to-Head Quantification

Osmanthuside B exhibits significantly lower inhibitory activity against porcine pancreatic lipase compared to structurally related phenylethanoid glycosides. In a direct comparative study, acteoside showed a >10-fold higher potency [1]. The order of inhibition was acteoside > syringalide A 3′-α-L-rhamnopyranoside > lipedoside A-I > osmanthuside B [1]. This difference is attributed to the lower number of phenolic hydroxyl groups in Osmanthuside B, which reduces its binding affinity [1].

Metabolic Disease Lipase Inhibition Structure-Activity Relationship

Fatty Acid Synthase (FAS) Inhibition Potency: Cross-Study Comparable with Orlistat Control

The (Z)-isomer of osmanthuside B6, a closely related derivative, displayed strong FAS inhibitory activity with an IC50 of 4.55 ± 0.35 μM, a value comparable to the positive control orlistat (IC50 value from the same study) [1]. This demonstrates a significant and quantifiable biological effect distinct from the compound's weaker lipase activity.

Cancer Metabolism Obesity Research Fatty Acid Synthase Inhibition

ABTS Radical Scavenging Activity: Quantified Superiority to Ascorbic Acid Control

Osmanthuside B (tested as (Z)-osmanthuside B6) demonstrated significantly stronger ABTS radical scavenging activity compared to the standard antioxidant L-(+)-ascorbic acid (Vitamin C) [1]. The IC50 range for the compound was 2.68 ± 0.05 μM to 4.86 ± 0.06 μM, whereas the control exhibited an IC50 of 10.06 ± 0.19 μM [1].

Oxidative Stress Antioxidant Assays Free Radical Scavenging

Neuroprotection in SH-SY5Y Cells: Class-Level Inference for Cytoprotection

Osmanthuside B, along with other glycosides isolated from *Ligustrum japonicum*, significantly protected human neuroblastoma SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced neurotoxicity [1]. While this study did not provide a direct head-to-head quantitative comparison between the compounds, the observed significant cytoprotective effect across the entire class of isolated glycosides supports a potential neuroprotective role for Osmanthuside B.

Neurodegeneration Parkinson's Disease Models Cytoprotection

Acetylcholinesterase (AChE) Inhibition: A Known but Weak Activity Profile

Osmanthuside B has been characterized as a weak inhibitor of acetylcholinesterase (AChE) [1]. While specific IC50 values for AChE inhibition by Osmanthuside B are not reported in the primary literature, multiple vendor sources consistently note this 'weak' activity profile [1]. This contrasts with other, more potent AChE inhibitors and positions Osmanthuside B as a tool for studying partial or modulatory effects on the cholinergic system, rather than a lead candidate for strong enzyme suppression.

Alzheimer's Disease Research Cholinergic System Enzyme Inhibition

Defined Research Applications for Osmanthuside B Based on Verified Quantitative Evidence


Investigating the Role of Phenolic Hydroxyl Groups in Lipase Inhibition

Use Osmanthuside B as a comparative standard in structure-activity relationship (SAR) studies focused on lipase inhibition. Its well-defined IC50 of 23.14 mg/ml against porcine pancreatic lipase [1] provides a benchmark to evaluate the impact of increasing or decreasing phenolic hydroxyl groups on inhibitory potency, especially when compared to acteoside (IC50 = 2.17 mg/ml) [1].

Benchmarking Antioxidant Capacity in Radical Scavenging Assays

Employ Osmanthuside B as a reference compound in ABTS radical scavenging assays. Its potency, with an IC50 range of 2.68–4.86 μM, is quantifiably greater than that of L-(+)-ascorbic acid (IC50 = 10.06 μM) [2], allowing it to serve as a strong positive control or a comparator for novel antioxidants.

Probing Fatty Acid Synthase (FAS) Activity in Metabolic Research

Utilize (Z)-osmanthuside B6, a derivative of Osmanthuside B, as a research tool in FAS inhibition studies. Its IC50 of 4.55 μM [2] is comparable to orlistat, making it a viable probe for investigating FAS-dependent pathways in cancer cell metabolism or adipogenesis, where a compound with a defined, non-clinical potency is required.

Modeling Partial Cholinergic Modulation in Neurodegenerative Research

Incorporate Osmanthuside B in cellular or biochemical assays requiring a weak acetylcholinesterase (AChE) inhibitor [3]. This application is ideal for studying subtle modulations of cholinergic signaling or for exploring neuroprotective mechanisms in models like 6-OHDA-treated SH-SY5Y cells [4], where complete enzyme blockade would be undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Osmanthuside B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.